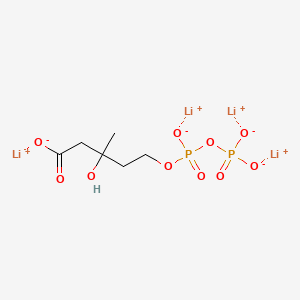

Mevalonic acid 5-pyrophosphate tetralithium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H10Li4O10P2 |

|---|---|

Molekulargewicht |

332.0 g/mol |

IUPAC-Name |

tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate |

InChI |

InChI=1S/C6H14O10P2.4Li/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12;;;;/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

GFIXUUFXTAPBAD-UHFFFAOYSA-J |

Kanonische SMILES |

[Li+].[Li+].[Li+].[Li+].CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Central Role of Mevalonate-5-Pyrophosphate in Isoprenoid Biosynthesis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The mevalonate (B85504) (MVA) pathway is a critical metabolic route in eukaryotes, archaea, and some bacteria, responsible for the synthesis of a vast array of isoprenoids. These compounds are fundamental for numerous cellular processes, including the maintenance of membrane integrity, cell signaling, and protein function. Mevalonate-5-pyrophosphate (MVAPP), a key intermediate in this pathway, stands at a crucial juncture, committing the carbon flux towards the synthesis of the universal five-carbon isoprenoid building blocks. This technical guide provides an in-depth exploration of the role of MVAPP in isoprenoid biosynthesis, detailing its enzymatic conversion, the downstream products, and the intricate regulatory mechanisms that govern its flux. This document is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting this pivotal metabolic pathway.

Introduction to the Mevalonate Pathway and Isoprenoid Biosynthesis

The mevalonate pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This is subsequently reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory point in the pathway.[2] Mevalonate then undergoes two successive phosphorylation events, catalyzed by mevalonate kinase and phosphomevalonate kinase, to yield mevalonate-5-pyrophosphate (MVAPP).[2]

MVAPP is the substrate for the enzyme mevalonate diphosphate (B83284) decarboxylase (MVD), which catalyzes an ATP-dependent decarboxylation to produce isopentenyl pyrophosphate (IPP).[3] IPP is the fundamental five-carbon building block of all isoprenoids.[2] IPP can be isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).[2] The condensation of IPP and DMAPP initiates the synthesis of a diverse array of isoprenoid compounds, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[2][3] Furthermore, isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are crucial for the post-translational modification of proteins, a process known as prenylation, which is vital for their proper localization and function.

The Pivotal Role of Mevalonate-5-Pyrophosphate

Mevalonate-5-pyrophosphate is the final intermediate in the upper mevalonate pathway before the commitment to the five-carbon isoprenoid precursors. Its conversion to IPP by mevalonate diphosphate decarboxylase is an irreversible step, effectively pulling the metabolic flux towards isoprenoid synthesis.

Enzymatic Conversion by Mevalonate Diphosphate Decarboxylase

Mevalonate diphosphate decarboxylase (EC 4.1.1.33) is the enzyme responsible for the conversion of MVAPP to IPP.[3] This reaction is an ATP-dependent decarboxylation.[3] The proposed mechanism involves the phosphorylation of the 3'-hydroxyl group of MVAPP by ATP, forming a transient, unstable 3-phospho-MVAPP intermediate. This is followed by a concerted dephosphorylation and decarboxylation to yield IPP, ADP, inorganic phosphate, and CO2.[3]

The subcellular localization of MVD has been a subject of some debate, with reports suggesting its presence in both the cytosol and peroxisomes. However, studies in mouse melanoma cells have indicated that MVD is predominantly a cytosolic enzyme.[4]

Quantitative Data

A thorough understanding of the kinetics of the enzymes and the concentrations of the intermediates in the mevalonate pathway is crucial for metabolic modeling and drug development. The following tables summarize key quantitative data related to mevalonate-5-pyrophosphate and its enzymatic conversion.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Mevalonate Diphosphate Decarboxylase (hMDD) | Homo sapiens | (R,S)-Mevalonate Diphosphate | 28.9 ± 3.3 | 6.1 ± 0.5 | 4.6 ± 0.1 | [5] |

| Mevalonate Diphosphate Decarboxylase (hMDD) | Homo sapiens | ATP | 690 ± 70 | - | - | [5] |

| Mevalonate Diphosphate Decarboxylase (N17A mutant) | Homo sapiens | (R,S)-Mevalonate Diphosphate | 433.5 ± 47.7 | 0.25 ± 0.02 | - | [5] |

| Inhibitor | Enzyme | Organism | Ki (µM) | Type of Inhibition | Reference |

| 3-hydroxy-3-(fluoromethyl)-5-pyrophosphopentanoic acid | Mevalonate Diphosphate Decarboxylase | - | 0.01 | Competitive | [6] |

| N-methyl-N-carboxymethyl-2-pyrophosphoethanolamine | Mevalonate Diphosphate Decarboxylase | - | 0.75 | Transition-state analog | [6] |

| Diphosphoglycolyl proline | Mevalonate Diphosphate Decarboxylase (hMDD) | Homo sapiens | 2.3 ± 0.3 | Competitive | [5] |

| 6-fluoromevalonate 5-diphosphate | Mevalonate Diphosphate Decarboxylase (hMDD) | Homo sapiens | 0.062 ± 0.005 | Competitive | [5] |

| Metabolite | Cell Type/Organism | Condition | Concentration (nmol/mg protein) | Reference |

| IPP + DMAPP | MCF-7 breast cancer cells | 25 µM zoledronic acid treatment for 24h | 2.4 | [7] |

| ApppI + ApppD | MCF-7 breast cancer cells | 25 µM zoledronic acid treatment for 24h | 1.1 | [7] |

| Squalene | Saccharomyces cerevisiae (engineered strain SQ3-4) | YPD medium with YE-N | 70.76 ± 2.72 mg/g DCW (intracellular) | [8] |

| Mevalonate | Saccharomyces cerevisiae (ZRT3 deletion) | - | Undetected (intracellular) | [9] |

| Mevalonate | Saccharomyces cerevisiae (control) | - | 2.27 ± 0.27 g/L (extracellular) | [9] |

Signaling Pathways and Regulation

The mevalonate pathway is tightly regulated to ensure a balanced supply of its diverse products while preventing the accumulation of potentially toxic intermediates. The primary site of regulation is the enzyme HMG-CoA reductase.

Transcriptional Regulation of the Mevalonate Pathway

The transcription of genes encoding several enzymes in the mevalonate pathway, including HMG-CoA synthase, HMG-CoA reductase, and farnesyl diphosphate synthase, is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs).[2] When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to sterol regulatory elements in the promoter regions of target genes, upregulating their expression.[2]

Feedback Inhibition

Downstream products of the mevalonate pathway exert feedback inhibition on upstream enzymes. For instance, farnesyl pyrophosphate (FPP) can inhibit mevalonate kinase.[10] Cholesterol and other sterols also play a role in the feedback regulation of HMG-CoA reductase.[11] While direct allosteric regulation of mevalonate diphosphate decarboxylase by downstream isoprenoids has not been extensively documented, accumulation of its substrate, MVAPP, due to inhibition of downstream enzymes can lead to feedback inhibition of the upstream mevalonate kinase.[12]

Caption: Regulation of the mevalonate pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of mevalonate-5-pyrophosphate and its role in isoprenoid biosynthesis.

Spectrophotometric Assay for Mevalonate Diphosphate Decarboxylase Activity

This assay measures the activity of MVD by coupling the production of ADP to the oxidation of NADH.[5]

Materials:

-

Tris-HCl buffer (100 mM, pH 7.0)

-

KCl (100 mM)

-

MgCl2 (10 mM)

-

NADH (0.2 mM)

-

Phosphoenolpyruvate (0.2 mM)

-

ATP (8 mM)

-

(R,S)-Mevalonate diphosphate (0.4 mM)

-

Pyruvate (B1213749) kinase/Lactate dehydrogenase enzyme mix (4U/assay)

-

Purified mevalonate diphosphate decarboxylase

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl, KCl, MgCl2, NADH, phosphoenolpyruvate, and the pyruvate kinase/lactate dehydrogenase mix in a cuvette.

-

Add the purified mevalonate diphosphate decarboxylase to the reaction mixture.

-

Initiate the reaction by adding ATP and (R,S)-mevalonate diphosphate.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm at 30°C.

-

The rate of NADH oxidation is directly proportional to the activity of mevalonate diphosphate decarboxylase.

-

One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate to product per minute.[5]

Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

This method allows for the sensitive and accurate quantification of mevalonate pathway intermediates in biological samples.[7][13]

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Ion-pair chromatography column

-

Internal standards (e.g., isotope-labeled versions of the metabolites)

-

Acetonitrile

-

Cell or tissue samples

Procedure:

-

Sample Preparation:

-

Harvest cells or tissues and quench metabolic activity rapidly (e.g., using cold methanol).

-

Lyse the cells and extract the metabolites.

-

Spike the samples with known concentrations of internal standards.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto the LC-MS/MS system.

-

Separate the metabolites using an appropriate gradient of mobile phases (e.g., ammonium formate and acetonitrile).

-

Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using the internal standards.

-

Calculate the concentration of each metabolite in the samples based on the peak area ratios of the analyte to its corresponding internal standard.

-

13C-Metabolic Flux Analysis of the Isoprenoid Pathway

This technique is used to determine the flow of carbon through the mevalonate pathway and to quantify the relative contributions of different pathways to isoprenoid biosynthesis.[14][15]

Materials:

-

13C-labeled substrate (e.g., [1-13C]glucose or [U-13C]glucose)

-

Cell culture medium

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

-

Software for metabolic flux analysis

Procedure:

-

13C-Labeling Experiment:

-

Culture cells in a medium containing a 13C-labeled substrate as the primary carbon source.

-

Allow the cells to reach a metabolic and isotopic steady state.

-

Harvest the cells and extract metabolites and proteinogenic amino acids.

-

-

Isotopomer Analysis:

-

Analyze the isotopic labeling patterns of the extracted metabolites (e.g., amino acids derived from central carbon metabolism) using GC-MS or LC-MS.

-

-

Metabolic Flux Calculation:

-

Use a computational model of the cellular metabolic network.

-

Input the experimentally determined labeling patterns and extracellular flux rates (e.g., substrate uptake and product secretion rates) into the model.

-

Use specialized software to calculate the intracellular metabolic fluxes that best fit the experimental data.

-

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion

Mevalonate-5-pyrophosphate occupies a central and indispensable position in the biosynthesis of isoprenoids. Its enzymatic conversion by mevalonate diphosphate decarboxylase represents a committed step, channeling carbon from central metabolism into a vast and functionally diverse array of essential biomolecules. The intricate regulation of the mevalonate pathway, primarily at the level of HMG-CoA reductase, ensures that the production of these vital compounds is tightly controlled to meet cellular demands. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. A deeper understanding of the role of mevalonate-5-pyrophosphate and the enzymes that act upon it will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with dysregulated isoprenoid metabolism, including cardiovascular diseases and cancer.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 3. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]

- 4. Subcellular distribution of mouse mevalonate pyrophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of mevalonate pyrophosphate decarboxylase: evidence for a carbocationic transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of endogenous ATP analogs and mevalonate pathway metabolites in cancer cell cultures using liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mevalonate secretion is not mediated by a singular non-essential transporter in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of human mevalonate kinase by allosteric inhibitors of farnesyl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Visualizing the enzyme mechanism of mevalonate diphosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Mevalonic Acid 5-Pyrophosphate Tetralithium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological significance of mevalonic acid 5-pyrophosphate tetralithium salt. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in areas targeting the mevalonate (B85504) pathway. This document includes a summary of its chemical and physical properties, detailed experimental protocols for its analysis, and a visualization of its central role in the mevalonate signaling pathway.

Chemical and Physical Properties

Mevalonic acid 5-pyrophosphate is a key intermediate in the mevalonate pathway, an essential metabolic route for the biosynthesis of isoprenoids and sterols. The tetralithium salt form is a common commercially available version of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Li₄O₁₀P₂ | |

| Molecular Weight | 331.85 g/mol | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in water and DMSO | [1][2] |

| Optical Activity | [α]/D -2.9±0.5°, c = 1 in hydrochloric acid (0.02 M) for the (R)-enantiomer | |

| Storage Temperature | -20°C | [1] |

| Melting Point | Not available |

Structure

The structure of mevalonic acid 5-pyrophosphate consists of a five-carbon chain derived from mevalonic acid, with a pyrophosphate group esterified to the C5 hydroxyl group. The four lithium ions neutralize the negative charges on the pyrophosphate and carboxylate groups.

Biological Significance: The Mevalonate Pathway

Mevalonic acid 5-pyrophosphate is a critical intermediate in the mevalonate pathway. This pathway is initiated by the synthesis of mevalonate from acetyl-CoA. Mevalonate is then sequentially phosphorylated to form mevalonate 5-phosphate and subsequently mevalonic acid 5-pyrophosphate. The final step in this part of the pathway is the ATP-dependent decarboxylation of mevalonic acid 5-pyrophosphate by the enzyme mevalonate diphosphate (B83284) decarboxylase to yield isopentenyl pyrophosphate (IPP), a fundamental building block for a vast array of biologically important molecules.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the analysis and enzymatic conversion of mevalonic acid 5-pyrophosphate.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-layer chromatography is a widely used technique for assessing the purity of chemical compounds. For a polar, phosphorylated compound like mevalonic acid 5-pyrophosphate, a polar stationary phase (silica gel) and a polar mobile phase are typically employed.

Workflow for TLC Analysis

Protocol:

-

Plate Preparation: Use a pre-coated silica (B1680970) gel 60 F₂₅₄ TLC plate. With a pencil, lightly draw a baseline approximately 1 cm from the bottom edge.

-

Sample Application: Dissolve a small amount of this compound salt in a suitable solvent such as water or DMSO. Using a capillary tube, spot the solution onto the baseline.

-

Mobile Phase Preparation: Prepare a suitable polar mobile phase. A common system for phosphorylated compounds is a mixture of isopropanol, ammonium (B1175870) hydroxide, and water (e.g., in a 6:3:1 ratio).

-

Development: Place the TLC plate in a sealed developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

-

Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. For enhanced visualization of phosphate-containing compounds, a molybdate-based staining reagent can be used. The purity can be assessed by the presence of a single spot.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound. For organophosphates like mevalonic acid 5-pyrophosphate, ³¹P-qNMR can be particularly effective due to the simplicity of the resulting spectra.[4]

Protocol for ³¹P-qNMR:

-

Sample Preparation:

-

Accurately weigh a precise amount of the this compound salt sample.

-

Accurately weigh a precise amount of a suitable internal standard (e.g., phosphonoacetic acid). The internal standard should have a known purity and its ³¹P signal should not overlap with the analyte's signals.[4]

-

Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[4]

-

-

NMR Data Acquisition:

-

Acquire the ³¹P NMR spectrum using a spectrometer with a known, stable magnetic field.

-

Ensure complete relaxation of the phosphorus nuclei between scans by using a sufficiently long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the phosphorus nuclei of interest).

-

Use a 90° pulse angle to maximize the signal-to-noise ratio.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

-

-

Data Processing and Analysis:

-

Process the acquired FID (Free Induction Decay) with appropriate window functions.

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the purity of the analyte using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

Where:

-

I = Integral value

-

N = Number of phosphorus nuclei giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

Purity_standard = Purity of the internal standard

-

Enzymatic Assay of Mevalonate Diphosphate Decarboxylase

The activity of mevalonate diphosphate decarboxylase, the enzyme that catalyzes the conversion of mevalonic acid 5-pyrophosphate to isopentenyl pyrophosphate, can be measured using a coupled spectrophotometric assay.[5] This assay links the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5]

Logical Relationship of the Coupled Enzyme Assay

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 7.0

-

100 mM KCl

-

10 mM MgCl₂

-

0.2 mM NADH

-

0.2 mM Phosphoenolpyruvate (PEP)

-

8 mM ATP

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) (e.g., 4 units each per assay)

-

-

Assay Procedure:

-

To a cuvette, add the reaction mixture and the enzyme sample (mevalonate diphosphate decarboxylase).

-

Initiate the reaction by adding the substrate, mevalonic acid 5-pyrophosphate (e.g., to a final concentration of 0.4 mM).[5]

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).[5]

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[5]

-

Conclusion

This compound salt is a crucial intermediate in the biosynthesis of a wide range of essential molecules. Understanding its chemical properties and having robust analytical methods are vital for researchers studying the mevalonate pathway and developing drugs that target it. This guide provides a foundational resource to aid in these endeavors.

References

- 1. (±)-Mevalonic acid 5-pyrophosphate = 80 qNMR 108869-00-7 [sigmaaldrich.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]

- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Mevalonic Acid 5-Pyrophosphate in Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of cholesterol is a complex and vital metabolic process in eukaryotes. Central to this intricate network is the mevalonate (B85504) pathway, a series of enzymatic reactions that convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for cholesterol and a myriad of other essential isoprenoids.[1] This technical guide provides an in-depth exploration of a critical intermediate in this pathway: mevalonic acid 5-pyrophosphate (MVAPP). We will delve into its function, the enzyme responsible for its conversion, and the experimental methodologies used to study this pivotal step in cholesterol synthesis.

The Function of Mevalonic Acid 5-Pyrophosphate

Mevalonic acid 5-pyrophosphate (also known as mevalonate-5-diphosphate) is the penultimate metabolite in the linear sequence of the mevalonate pathway leading to the formation of the first isoprenoid unit. Its primary function is to serve as the specific substrate for the enzyme mevalonate diphosphate (B83284) decarboxylase (MVD) .[2] This enzyme catalyzes the ATP-dependent decarboxylation of MVAPP to produce isopentenyl pyrophosphate (IPP), carbon dioxide, adenosine (B11128) diphosphate (ADP), and inorganic phosphate.[2] This reaction is the final and irreversible step of the mevalonate pathway, committing the carbon flux to the synthesis of isoprenoids.[3]

The conversion of MVAPP to IPP is a crucial regulatory point. The accumulation of MVAPP can have feedback effects on upstream enzymes, and the activity of MVD itself is subject to regulation, making it a potential target for therapeutic intervention in cholesterol-lowering strategies.[4]

Mevalonate Pathway Overview

The formation and conversion of mevalonic acid 5-pyrophosphate occur within the broader context of the mevalonate pathway. The following diagram illustrates the core steps leading to and from MVAPP.

Caption: The Mevalonate Pathway leading to Cholesterol Synthesis.

Quantitative Data: Enzyme Kinetics

The activity of mevalonate diphosphate decarboxylase (MVD) has been characterized in various organisms. The following tables summarize key kinetic parameters for the human and Staphylococcus epidermidis enzymes, providing a basis for comparative analysis and inhibitor design.

Table 1: Steady-State Kinetic Parameters for Human Mevalonate Diphosphate Decarboxylase[5]

| Substrate | Vmax (U/mg) | Km (μM) |

| (R,S)-Mevalonate Diphosphate | 6.1 ± 0.5 | 28.9 ± 3.3 |

| ATP | - | 690 ± 70 |

One unit of activity corresponds to one μmol of substrate converted to product per minute.

Table 2: Inhibition Constants (Ki) for Human Mevalonate Diphosphate Decarboxylase[5]

| Inhibitor | Type of Inhibition | Ki |

| Diphosphoglycolyl proline | Competitive with MVAPP | 2.3 ± 0.3 μM |

| 6-Fluoromevalonate 5-diphosphate | Competitive with MVAPP | 62 ± 5 nM |

Table 3: Kinetic Parameters for Staphylococcus epidermidis Mevalonate Diphosphate Decarboxylase[3]

| Inhibitor | Type of Inhibition vs. MVAPP | Ki vs. MVAPP (μM) | Type of Inhibition vs. ATP | Ki vs. ATP (μM) |

| Eriochrome Black A | Competitive | 2.7 | Non-competitive | 6.8 |

| Eriochrome Black T | Competitive | 0.6 | Non-competitive | 0.6 |

| Eriochrome Blue Black B | Competitive | 1.5 | Non-competitive | 2.1 |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Mevalonate Diphosphate Decarboxylase (MVD) Activity[5]

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

-

1 M Tris-HCl, pH 7.0

-

1 M KCl

-

1 M MgCl₂

-

10 mM NADH

-

100 mM Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix (e.g., 4 units each per assay)

-

100 mM ATP

-

50 mM (R,S)-Mevalonate Diphosphate (MVAPP)

-

Purified MVD enzyme

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette with the following final concentrations:

-

100 mM Tris-HCl, pH 7.0

-

100 mM KCl

-

10 mM MgCl₂

-

0.2 mM NADH

-

0.2 mM PEP

-

4 units each of PK and LDH

-

8 mM ATP

-

-

Add the purified MVD enzyme to the reaction mixture.

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 0.4 mM (R,S)-MVAPP.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the initial velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Purification of Recombinant His-tagged Human MVD[5]

This protocol describes the purification of human MVD expressed in E. coli.

Materials:

-

E. coli cells expressing His-tagged human MVD

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE materials

Procedure:

-

Induce protein expression in a 1-liter E. coli culture (e.g., with 0.75 mM IPTG at 16-22°C for 20-24 hours).

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged MVD with elution buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Substrate Binding Analysis

ITC directly measures the heat changes that occur upon molecular interactions, providing thermodynamic parameters of binding.

General Procedure:

-

Prepare the purified MVD and the ligand (e.g., MVAPP or a competitive inhibitor) in identical, thoroughly degassed buffer.[5]

-

Accurately determine the concentrations of the protein and ligand.

-

Load the MVD solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).[2]

-

Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

-

Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]

Visualizations

Signaling Pathway: Conversion of MVAPP to IPP

The following diagram illustrates the enzymatic reaction catalyzed by MVD.

Caption: ATP-dependent decarboxylation of MVAPP by MVD.

Experimental Workflow: MVD Kinetic Analysis

This diagram outlines a typical workflow for the kinetic characterization of MVD.

Caption: Workflow for kinetic analysis of MVD.

Logical Relationship: Regulation of the Mevalonate Pathway

The following diagram illustrates the feedback regulation of the mevalonate pathway, highlighting the central role of cholesterol.

Caption: Feedback regulation of the mevalonate pathway by cholesterol.

Conclusion

Mevalonic acid 5-pyrophosphate stands as a critical juncture in the biosynthesis of cholesterol. Its singular fate as the substrate for mevalonate diphosphate decarboxylase marks the commitment of cellular resources towards the production of IPP, the fundamental precursor for all isoprenoids. A thorough understanding of the function of MVAPP and the kinetics of its conversion is paramount for researchers in lipid metabolism and for professionals engaged in the development of novel therapeutics targeting hypercholesterolemia and other diseases linked to the mevalonate pathway. The experimental protocols and data presented herein provide a solid foundation for further investigation into this essential metabolic step.

References

- 1. researchgate.net [researchgate.net]

- 2. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Bacterial Mevalonate Diphosphate Decarboxylase by Eriochrome Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]

- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

Mevalonic Acid 5-Pyrophosphate: A Core Metabolite in the Mevalonate Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mevalonate (B85504) (MVA) pathway is a fundamental metabolic cascade essential for the synthesis of a diverse array of vital biomolecules, including sterols (like cholesterol) and non-sterol isoprenoids. Mevalonic acid 5-pyrophosphate (MVAPP), also known as mevalonate-5-diphosphate, is a key intermediate metabolite within this pathway, positioned at a critical juncture preceding the formation of the fundamental five-carbon building blocks of all isoprenoids. Dysregulation of the MVA pathway has been implicated in a range of pathologies, most notably cancer, where it supports cell proliferation and survival.[1][2] This technical guide provides a comprehensive overview of MVAPP's role in the mevalonate pathway, presenting quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for its study, and visual representations of the pathway and associated analytical workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the study of metabolic diseases.

The Mevalonate Pathway: An Overview

The mevalonate pathway commences with the conversion of acetyl-CoA to (R)-mevalonate, a reaction catalyzed by the rate-limiting enzyme HMG-CoA reductase (HMGCR).[3] Mevalonate then undergoes a series of phosphorylation and decarboxylation steps to yield isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4] These two molecules are the universal precursors for the biosynthesis of a vast array of isoprenoids.[4]

Mevalonic acid 5-pyrophosphate is the product of the phosphorylation of mevalonate-5-phosphate, a reaction catalyzed by phosphomevalonate kinase (PMVK).[5] Subsequently, MVAPP is decarboxylated by mevalonate diphosphate (B83284) decarboxylase (MVD) in an ATP-dependent reaction to produce IPP.[6] The central position of MVAPP makes the enzymes responsible for its synthesis and conversion critical points of regulation and potential targets for therapeutic intervention.

Signaling Pathway

The mevalonate pathway is tightly regulated at multiple levels to maintain cellular homeostasis. The primary point of regulation is the transcriptional control of HMG-CoA reductase, mediated by Sterol Regulatory Element-Binding Proteins (SREBPs).[2] When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes involved in cholesterol biosynthesis, including HMGCR.[3]

Caption: The Mevalonate Pathway highlighting Mevalonic Acid 5-Pyrophosphate.

Quantitative Data

A thorough understanding of the mevalonate pathway necessitates quantitative data on the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Enzyme Kinetics

The following tables summarize the kinetic constants for phosphomevalonate kinase (PMVK) and mevalonate diphosphate decarboxylase (MVD) from various species. These enzymes directly catalyze the formation and consumption of mevalonic acid 5-pyrophosphate.

Table 1: Kinetic Constants of Phosphomevalonate Kinase (PMVK)

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference(s) |

| Saccharomyces cerevisiae (30°C) | ATP | 98.3 | 4.51 | - | [7] |

| Mevalonate-5-phosphate | 885 | 4.51 | - | [7] | |

| Saccharomyces cerevisiae (37°C) | ATP | 74.3 | 5.33 | - | [7] |

| Mevalonate-5-phosphate | 880 | 5.33 | - | [7] | |

| Streptococcus pneumoniae | ATP | 74 | - | 3.4 | [8] |

| Mevalonate-5-phosphate | 4.2 | - | 3.4 | [8] | |

| Human (recombinant) | ATP | 107 | 46 | - | [7] |

| Mevalonate-5-phosphate | 34 | 46 | - | [7] | |

| Pig Liver | ATP | 43 | 51 | - | [7] |

| Mevalonate-5-phosphate | 12 | 51 | - | [7] |

Table 2: Kinetic Constants of Mevalonate Diphosphate Decarboxylase (MVD)

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference(s) |

| Human (recombinant) | ATP | 690 | 6.1 | [9] |

| (R,S)-Mevalonate diphosphate | 28.9 | 6.1 | [9] |

Intracellular Metabolite Concentrations

Quantifying the intracellular concentrations of mevalonate pathway intermediates is challenging due to their low abundance and instability. However, several studies have reported these values, particularly in the context of cancer cell lines and the effects of pathway inhibitors.

Table 3: Intracellular Concentrations of Mevalonate Pathway Metabolites

| Metabolite | Cell Line | Condition | Concentration | Reference(s) |

| IPP + DMAPP | MCF-7 | 25 µM Zoledronic acid (24h) | 2.4 nmol/mg protein | [8] |

| IPP | K562 | Untreated | - (baseline) | [9] |

| 50 nM Lovastatin | 78% decrease from baseline | [9] | ||

| 10 µM Zoledronic acid | 12.6-fold increase from baseline | [9] | ||

| IPP | MCF-7 | Untreated | - (baseline) | [9] |

| 50 nM Lovastatin | 53% decrease from baseline | [9] | ||

| 10 µM Zoledronic acid | 960-fold increase from baseline | [9] | ||

| FPP | MC3T3-E1 | 20 µM exogenous FPP | 3-fold increase | [10] |

Note: Basal concentrations of mevalonic acid 5-pyrophosphate are not widely reported in the literature, reflecting the analytical challenges in its quantification.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of mevalonic acid 5-pyrophosphate and the enzymes that metabolize it.

Phosphomevalonate Kinase (PMVK) Activity Assay

This spectrophotometric assay measures PMVK activity by coupling the production of ADP to the oxidation of NADH.

Materials:

-

Tris buffer (200 mM, pH 7.2)

-

KCl (100 mM)

-

MgCl2 (10 mM)

-

NADH (0.81 mM)

-

Phosphoenolpyruvate (1.5 mM)

-

Pyruvate (B1213749) kinase (0.682 U)

-

Lactate (B86563) dehydrogenase (0.990 U)

-

Purified PMK enzyme (0.1 µg)

-

ATP (0.1–8.0 mM)

-

Mevalonate-5-phosphate (0.2–10.0 mM)

-

96-well microplate

-

Spectrophotometer capable of reading at 339 nm

Procedure:

-

Prepare a master mix containing Tris buffer, KCl, MgCl2, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

-

Add the master mix to the wells of a 96-well plate.

-

Add the purified PMK enzyme to each well.

-

Initiate the reaction by adding varying concentrations of ATP and mevalonate-5-phosphate to the wells.

-

Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 339 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine kinetic parameters (Km and Vmax) by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.[7]

Mevalonate Diphosphate Decarboxylase (MVD) Activity Assay

This is another coupled spectrophotometric assay that measures MVD activity by linking ADP production to NADH oxidation.

Materials:

-

Tris-Cl buffer (100 mM, pH 7.0)

-

KCl (100 mM)

-

MgCl2 (10 mM)

-

NADH (0.2 mM)

-

Phosphoenolpyruvate (0.2 mM)

-

Pyruvate kinase/Lactate dehydrogenase mix (4 U/assay)

-

ATP (8 mM)

-

(R,S)-Mevalonate diphosphate (0.4 mM)

-

Purified MVD enzyme

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-Cl buffer, KCl, MgCl2, NADH, phosphoenolpyruvate, pyruvate kinase/lactate dehydrogenase mix, and ATP.

-

Add the purified MVD enzyme to the reaction mixture.

-

Initiate the reaction by adding mevalonate diphosphate.

-

Monitor the decrease in absorbance at 340 nm at 30°C.

-

Calculate the enzyme activity based on the rate of NADH oxidation. One unit of activity corresponds to one µmol of substrate converted to product per minute.[9]

LC-MS/MS Quantification of Mevalonate Pathway Metabolites

This protocol outlines a general approach for the sensitive and specific quantification of mevalonate pathway intermediates, including mevalonic acid 5-pyrophosphate, from cell culture samples.

Sample Preparation:

-

Culture cells to the desired confluency.

-

Rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Employ a suitable liquid chromatography method, often involving ion-pair chromatography, to separate the polar and phosphorylated mevalonate pathway intermediates.

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target metabolites.

-

Quantification: Generate calibration curves using authentic standards of the mevalonate pathway intermediates to quantify their concentrations in the samples. Isotope-labeled internal standards should be used to correct for matrix effects and variations in extraction efficiency.[8][10]

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the enzyme activity assays and the LC-MS/MS-based metabolite quantification.

Caption: Workflow for the Phosphomevalonate Kinase (PMVK) Activity Assay.

Caption: Workflow for the Mevalonate Diphosphate Decarboxylase (MVD) Assay.

Caption: Workflow for LC-MS/MS-based Quantification of Mevalonate Pathway Metabolites.

Conclusion

Mevalonic acid 5-pyrophosphate is a central metabolite in the highly conserved mevalonate pathway. Its strategic position makes the enzymes that produce and consume it, phosphomevalonate kinase and mevalonate diphosphate decarboxylase, key players in the regulation of isoprenoid biosynthesis. The upregulation of the mevalonate pathway in various cancers underscores the importance of understanding its intricate details for the development of novel therapeutic strategies. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their investigation of this critical metabolic pathway and its components. Further research is warranted to elucidate the precise intracellular concentrations of mevalonic acid 5-pyrophosphate under various physiological and pathological conditions, which will undoubtedly provide deeper insights into the regulation and dysregulation of this vital pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative determination of isopentenyl diphosphate in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mevalonate Pathway Provides Ubiquinone to Maintain Pyrimidine Synthesis and Survival in p53-Deficient Cancer Cells Exposed to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of endogenous ATP analogs and mevalonate pathway metabolites in cancer cell cultures using liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

- 10. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mevalonic Acid 5-Pyrophosphate: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevalonic acid 5-pyrophosphate (MVAPP), also known as 5-diphosphomevalonic acid, is a critical intermediate in the mevalonate (B85504) pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria.[1] This pathway is fundamental for the biosynthesis of a vast array of isoprenoids, which are vital for numerous cellular functions. These include the synthesis of cholesterol, steroid hormones, coenzyme Q10, and the post-translational modification of proteins through prenylation.[1][2] Given its central role, the enzymes responsible for the production of mevalonic acid 5-pyrophosphate are significant targets for therapeutic intervention in various diseases, including hypercholesterolemia and cancer.[3][4] This technical guide provides a comprehensive overview of the discovery and history of mevalonic acid 5-pyrophosphate, detailed experimental protocols for the key enzymes involved in its synthesis, a compilation of quantitative data, and a visualization of its place in cellular signaling pathways.

I. Discovery and Historical Perspective

The journey to understanding the role of mevalonic acid 5-pyrophosphate began with the elucidation of the cholesterol biosynthesis pathway. In the mid-20th century, Konrad Bloch's pioneering work, for which he was awarded the Nobel Prize in 1964, established that acetate (B1210297) is the fundamental building block of cholesterol.[5][6] This laid the groundwork for identifying the key intermediates in this complex pathway.

A pivotal breakthrough came from the laboratory of Karl Folkers at Merck. In 1956, his team discovered mevalonic acid as an essential growth factor, an "acetate-replacing factor," for Lactobacillus acidophilus.[7] This discovery was crucial as it provided the missing link between acetate and the isoprenoid precursors of cholesterol.

Subsequent research focused on the metabolic fate of mevalonic acid. It was soon established that mevalonic acid is sequentially phosphorylated to first mevalonic acid 5-phosphate and then to mevalonic acid 5-pyrophosphate.[8] This two-step phosphorylation is catalyzed by two distinct enzymes: mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK). The final step in the formation of the fundamental five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP), involves the ATP-dependent decarboxylation of mevalonic acid 5-pyrophosphate, a reaction catalyzed by mevalonate-5-pyrophosphate decarboxylase.[9][10] The identification of these enzymatic steps and their products solidified the central role of mevalonic acid 5-pyrophosphate in isoprenoid biosynthesis.

II. The Mevalonate Pathway: From Mevalonic Acid to Isopentenyl Pyrophosphate

The conversion of mevalonic acid to isopentenyl pyrophosphate involves three key enzymatic reactions:

-

Phosphorylation of Mevalonic Acid: Mevalonate kinase (MVK; EC 2.7.1.36) catalyzes the transfer of a phosphate (B84403) group from ATP to the 5-hydroxyl group of mevalonic acid, forming mevalonic acid 5-phosphate (MVAP).[11]

-

Phosphorylation of Mevalonic Acid 5-Phosphate: Phosphomevalonate kinase (PMVK; EC 2.7.4.2) then catalyzes the phosphorylation of MVAP, again using ATP, to yield mevalonic acid 5-pyrophosphate (MVAPP).[1]

-

Decarboxylation of Mevalonic Acid 5-Pyrophosphate: Finally, mevalonate-5-pyrophosphate decarboxylase (MVD; EC 4.1.1.33) catalyzes the ATP-dependent decarboxylation of MVAPP to produce isopentenyl pyrophosphate (IPP), ADP, phosphate, and CO2.[9][12]

This series of reactions is a critical control point in the mevalonate pathway, with the activity of mevalonate kinase being subject to feedback inhibition by downstream isoprenoids.[13]

III. Quantitative Data: Enzyme Kinetics

The kinetic parameters of mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) have been characterized in a variety of organisms. A summary of these kinetic constants is presented in the tables below to provide a comparative reference for researchers.

Table 1: Kinetic Parameters of Mevalonate Kinase (MVK)

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Methanococcus jannaschii | (RS)-Mevalonate | 68.5 | 387 | [14][15] |

| ATP | 92 | [14][15] | ||

| Rat (recombinant) | (RS)-Mevalonate | 35 | 38.7 | [7] |

| ATP | 953 | [7] | ||

| Human (recombinant) | Mevalonic Acid | 5000 (fixed ATP) | - | [16] |

| ATP | 5000 (fixed MVA) | - | [16] |

Table 2: Kinetic Parameters of Phosphomevalonate Kinase (PMVK)

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| Saccharomyces cerevisiae (30°C) | Mevalonate-5-phosphate | 885 | 4.51 | - | [17] |

| ATP | 98.3 | - | [17] | ||

| Saccharomyces cerevisiae (37°C) | Mevalonate-5-phosphate | 880 | 5.33 | - | [17] |

| ATP | 74.3 | - | [17] | ||

| Streptococcus pneumoniae | Mevalonate-5-phosphate | 4.2 | - | 3.4 | [13][18][19] |

| ATP | 74 | - | [13][18][19] | ||

| Pig Liver | Phosphomevalonate | 75 | - | - | [1] |

| ATP | 460 | - | - | [1] | |

| Human (recombinant) | (R)-5-phosphomevalonate | 25 | 46.4 | - | [20] |

| ATP | 260 | 52 | - | [20] |

IV. Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of mevalonate kinase and phosphomevalonate kinase, based on established protocols.

A. Mevalonate Kinase (MVK)

1. Purification of Recombinant His-tagged Rat Mevalonate Kinase [7]

-

Expression System: Escherichia coli transformed with an expression vector containing the rat MVK gene with an N-terminal His-tag.

-

Protocol:

-

Induce protein expression in a culture of transformed E. coli with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice and centrifuge to pellet the cell debris.

-

Apply the supernatant to a nickel-charged HiTrap chelating metal affinity column.

-

Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged MVK using an elution buffer with a high concentration of imidazole (e.g., 250 mM).

-

Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

-

2. Mevalonate Kinase Activity Assay [21][22]

This is a coupled spectrophotometric assay that measures the rate of NADH oxidation. The production of ADP by MVK is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions.

-

Reaction Mixture (1 mL):

-

100 mM HEPES buffer, pH 7.5

-

100 mM KCl

-

10 mM MgCl2

-

5 mM ATP

-

0.8 mM DL-mevalonate

-

0.2 mM phosphoenolpyruvate

-

0.16 mM NADH

-

4 units lactate dehydrogenase

-

4 units pyruvate kinase

-

Purified mevalonate kinase

-

-

Procedure:

-

Combine all reagents except mevalonate in a cuvette and incubate at 30°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding mevalonate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

B. Phosphomevalonate Kinase (PMVK)

1. Purification of Recombinant His-tagged Saccharomyces cerevisiae Phosphomevalonate Kinase [17][23]

-

Expression System: E. coli BL21(DE3) transformed with a pET vector containing a codon-optimized S. cerevisiae PMVK gene with a C-terminal His-tag.

-

Protocol:

-

Grow the transformed E. coli in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of ~0.6.

-

Induce protein expression with IPTG (e.g., 100 µM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells, resuspend in a lysis buffer, and lyse by sonication.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column.

-

Wash the column with a wash buffer containing imidazole.

-

Elute the His-tagged PMVK with an elution buffer containing a higher concentration of imidazole.

-

Dialyze the purified protein and store at -80°C.

-

2. Phosphomevalonate Kinase Activity Assay [17][19][23]

This is also a coupled spectrophotometric assay measuring NADH oxidation.

-

Reaction Mixture (100 µL):

-

200 mM Tris buffer, pH 7.2

-

100 mM KCl

-

10 mM MgCl2

-

0.1 - 8.0 mM ATP

-

0.2 - 10.0 mM mevalonate-5-phosphate

-

1.5 mM phosphoenolpyruvate

-

0.81 mM NADH

-

0.682 units pyruvate kinase

-

0.990 units lactate dehydrogenase

-

0.1 µg purified phosphomevalonate kinase

-

-

Procedure:

-

Combine all reagents except mevalonate-5-phosphate in a 96-well plate.

-

Initiate the reaction by adding mevalonate-5-phosphate.

-

Monitor the decrease in absorbance at 340 nm (or 339 nm) at a constant temperature (e.g., 30°C or 37°C).

-

Calculate the enzyme activity based on the rate of NADH consumption.

-

V. Signaling Pathways and Cellular Roles

Mevalonic acid 5-pyrophosphate is a precursor to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all isoprenoids. The downstream products of the mevalonate pathway are involved in a multitude of signaling and cellular processes.

A. Protein Prenylation

One of the most critical roles of IPP and DMAPP is in the post-translational modification of proteins known as prenylation.[14][24][25] This process involves the covalent attachment of farnesyl pyrophosphate (FPP; a 15-carbon isoprenoid) or geranylgeranyl pyrophosphate (GGPP; a 20-carbon isoprenoid) to cysteine residues of target proteins.[2]

Prenylation is essential for the proper localization and function of many signaling proteins, particularly small GTPases of the Ras superfamily, which includes the Ras, Rho, and Rab families.[26][27] These proteins act as molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, survival, and cytoskeletal organization.[14][27] By anchoring these proteins to cellular membranes, prenylation facilitates their interaction with downstream effectors.[24]

B. Rho GTPase Signaling

The Rho family of small GTPases, including Rho, Rac, and Cdc42, are key regulators of the actin cytoskeleton, cell adhesion, and cell motility. The activity of these GTPases is dependent on their geranylgeranylation.[26] Inhibition of the mevalonate pathway, and thus the synthesis of GGPP, leads to the accumulation of unprenylated, inactive Rho GTPases in the cytosol. This disruption of Rho GTPase signaling is a key mechanism by which statins, inhibitors of HMG-CoA reductase, exert pleiotropic effects beyond cholesterol lowering, including anti-inflammatory and anti-cancer activities.[4]

Caption: The Mevalonate Pathway and its link to downstream signaling.

VI. Conclusion

Mevalonic acid 5-pyrophosphate stands as a linchpin in the intricate network of isoprenoid biosynthesis. Its discovery was a landmark achievement that paved the way for a deeper understanding of cholesterol metabolism and the diverse roles of isoprenoids in cellular physiology. The enzymes responsible for its synthesis, mevalonate kinase and phosphomevalonate kinase, are crucial regulatory points in the pathway and represent important targets for pharmacological intervention. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to serve as a valuable resource for researchers in academia and industry. A thorough understanding of the biochemistry and signaling roles of mevalonic acid 5-pyrophosphate will continue to fuel discoveries in metabolic diseases, cancer biology, and beyond.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. Protein prenylation drives discrete signaling programs for the differentiation and maintenance of effector Treg cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Atherosclerosis: Cholesterol-Lowering Therapies with a New Immunometabolic Dress for an Old Disease [mdpi.com]

- 5. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cloning, expression, and purification of His-tagged rat mevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]

- 10. Mechanism of mevalonate pyrophosphate decarboxylase: evidence for a carbocationic transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mevalonate kinase - Wikipedia [en.wikipedia.org]

- 12. hmdb.ca [hmdb.ca]

- 13. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 15. Overexpression, purification, and characterization of the thermostable mevalonate kinase from Methanococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Isopentenyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 18. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. genecards.org [genecards.org]

- 21. Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are Protein prenyl transferase modulators and how do they work? [synapse.patsnap.com]

- 25. researchgate.net [researchgate.net]

- 26. Mevalonate Cascade and Small Rho GTPase in Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Mevalonic Acid 5-Pyrophosphate Tetralithium: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key metabolic intermediates is crucial. Mevalonic acid 5-pyrophosphate tetralithium, a salt of a critical molecule in the ubiquitous mevalonate (B85504) pathway, serves as a focal point for studies in cholesterol biosynthesis, isoprenoid production, and the development of therapeutic agents. This technical guide provides an in-depth look at this compound, its synonyms, its role in the mevalonate pathway, and associated experimental protocols.

Synonyms and Chemical Identity

Mevalonic acid 5-pyrophosphate is known by several synonyms in scientific literature and commercial catalogs. The tetralithium salt form is commonly used for its stability.

| Synonym | Abbreviation |

| This compound | - |

| 5-Diphosphomevalonic acid tetralithium | - |

| Mevalonic acid 5-diphosphate tetralithium | - |

| (±)-Mevalonic acid 5-pyrophosphate tetralithium salt | (±)-MVAPP |

| (R)-Mevalonic acid 5-pyrophosphate tetralithium salt | R-MVAPP |

| Mevalonate 5-pyrophosphate | MVAPP |

| 5-Pyrophosphomevalonate | - |

| Mevalonate pyrophosphate | - |

The Mevalonate Pathway: A Central Metabolic Route

The mevalonate pathway is a fundamental metabolic cascade present in eukaryotes, archaea, and some bacteria.[1] It is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal building blocks for a vast array of over 30,000 biomolecules known as isoprenoids.[1] These include cholesterol, steroid hormones, coenzyme Q10, and vitamin K.[1]

The pathway can be broadly divided into an upper and a lower section. The upper mevalonate pathway begins with acetyl-CoA and culminates in the synthesis of (R)-mevalonate.[1] The lower mevalonate pathway, where mevalonic acid 5-pyrophosphate is a key intermediate, converts (R)-mevalonate into IPP and DMAPP.[1]

Mevalonic acid 5-pyrophosphate is synthesized from mevalonate-5-phosphate through the action of the enzyme phosphomevalonate kinase, a reaction that consumes one molecule of ATP.[1] Subsequently, mevalonic acid 5-pyrophosphate is acted upon by the enzyme mevalonate diphosphate (B83284) decarboxylase (MDD), which catalyzes an ATP-dependent decarboxylation to yield isopentenyl pyrophosphate (IPP), ADP, phosphate, and CO2.[2]

Below is a diagram illustrating the key steps of the lower mevalonate pathway.

Quantitative Data: Enzyme Kinetics

The enzyme responsible for the conversion of mevalonic acid 5-pyrophosphate, mevalonate diphosphate decarboxylase (MDD), has been the subject of kinetic studies. Understanding its kinetic parameters is vital for drug development, particularly for inhibitors of the mevalonate pathway.

Table 1: Kinetic Parameters of Human Mevalonate Diphosphate Decarboxylase [3]

| Parameter | Value | Substrate |

| Vmax | 6.1 ± 0.5 U/mg | - |

| Km | 0.69 ± 0.07 mM | ATP |

| Km | 28.9 ± 3.3 µM | (R,S) mevalonate diphosphate |

Table 2: Inhibition Constants (Ki) for Human Mevalonate Diphosphate Decarboxylase Inhibitors [3]

| Inhibitor | Ki Value | Inhibition Type | Competing Substrate |

| Diphosphoglycolyl proline | 2.3 ± 0.3 µM | Competitive | Mevalonate diphosphate |

| 6-fluoromevalonate 5-diphosphate | 62 ± 5 nM | Competitive | Mevalonate diphosphate |

Experimental Protocols

Synthesis of Mevalonic Acid 5-Pyrophosphate

-

Synthesis of Methyl 3-hydroxy-3-methyl-5-iodopentanoate: This intermediate is synthesized by reacting mevalonolactone (B1676541) with trimethylsilyl (B98337) iodide, followed by derivatization with diazomethane (B1218177) to form the methyl ester. The product is then purified using silica (B1680970) gel chromatography.[3]

-

Synthesis of Methyl 5-diphosphomevalonate: The purified iodopentanoate derivative is then reacted with an excess of tetrabutylammonium (B224687) diphosphate to yield methyl 5-diphosphomevalonate.[3]

-

Hydrolysis and Salt Formation: Subsequent hydrolysis of the methyl ester and conversion to the tetralithium salt would yield the final product. The specifics of this final step, including purification and isolation, would require further optimization based on standard organic chemistry techniques.

Spectrophotometric Assay for Mevalonate Diphosphate Decarboxylase Activity

The activity of mevalonate diphosphate decarboxylase can be determined using a coupled spectrophotometric assay. This assay links the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle: The ADP produced by the MDD reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH.

Reagents:

-

100 mM Tris-Cl buffer, pH 7.0

-

100 mM KCl

-

10 mM MgCl₂

-

0.2 mM NADH

-

0.2 mM Phosphoenolpyruvate

-

8 mM ATP

-

0.4 mM (R,S)-Mevalonate diphosphate

-

Pyruvate kinase/Lactate dehydrogenase enzyme mix (e.g., 4U/assay)

-

Purified Mevalonate Diphosphate Decarboxylase enzyme

Procedure:

-

Prepare a reaction mixture containing Tris-Cl buffer, KCl, MgCl₂, NADH, phosphoenolpyruvate, and the pyruvate kinase/lactate dehydrogenase enzyme mix.

-

Add the purified mevalonate diphosphate decarboxylase enzyme to the reaction mixture.

-

Initiate the reaction by adding ATP and mevalonate diphosphate.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the activity of mevalonate diphosphate decarboxylase. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate to product per minute under the specified conditions.[3]

Logical Workflow for Inhibitor Screening

The development of inhibitors for mevalonate diphosphate decarboxylase is a key area of research for new therapeutics. The following diagram outlines a typical workflow for screening and characterizing potential inhibitors.

This technical guide provides a foundational understanding of this compound, its context within the crucial mevalonate pathway, and associated experimental considerations. For researchers in drug discovery and metabolic studies, a thorough grasp of these details is essential for advancing their work.

References

The Central Role of Mevalonic Acid 5-Pyrophosphate in Steroid Hormone Production: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The biosynthesis of all steroid hormones is fundamentally dependent on the production of cholesterol, a complex process governed by the mevalonate (B85504) pathway. This technical guide provides an in-depth examination of this critical metabolic route, with a specific focus on the pivotal intermediate, mevalonic acid 5-pyrophosphate (MVAPP). We will dissect the enzymatic cascade from acetyl-CoA to cholesterol, detail the subsequent conversion of cholesterol into the primary classes of steroid hormones, and present the information through structured data tables and detailed pathway diagrams for enhanced clarity and utility in a research and development context.

The Mevalonate Pathway: A Prelude to Steroidogenesis

The mevalonate pathway, also known as the HMG-CoA reductase pathway, is a vital metabolic sequence present in all eukaryotes and some bacteria. Its primary products, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are the foundational building blocks for a vast array of over 30,000 biomolecules, including cholesterol, coenzyme Q10, and steroid hormones. In animals, this pathway is the exclusive route for the de novo synthesis of cholesterol, the indispensable precursor for all steroid hormones. The entire process begins with the simple two-carbon unit, acetyl-CoA, and unfolds across the cytosol and endoplasmic reticulum.

From Acetyl-CoA to Mevalonic Acid 5-Pyrophosphate (MVAPP)

The initial phase of the pathway establishes the core six-carbon intermediate, mevalonate, which is then primed for decarboxylation through phosphorylation.

-

Formation of HMG-CoA: The pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by thiolase . Subsequently, HMG-CoA synthase condenses acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

The Rate-Limiting Step: HMG-CoA is then reduced to mevalonate by HMG-CoA reductase , utilizing NADPH as a reducing agent. This step is the primary regulatory point and the committed, rate-limiting step of the entire cholesterol synthesis pathway. It is famously the target of statin drugs, which are competitive inhibitors of this enzyme.

-

Phosphorylation to MVAPP: Mevalonate undergoes two successive phosphorylation reactions. First, mevalonate kinase phosphorylates mevalonate at the C-5 hydroxyl group to yield mevalonate-5-phosphate. Following this, phosphomevalonate kinase catalyzes the transfer of a second phosphate (B84403) group from ATP to form mevalonic acid 5-pyrophosphate (MVAPP).

The Role of MVAPP: Decarboxylation to Isoprenoid Units

Mevalonic acid 5-pyrophosphate stands at a crucial juncture. Its sole purpose is to undergo an ATP-dependent decarboxylation, catalyzed by mevalonate-5-pyrophosphate decarboxylase (also known as diphosphomevalonate decarboxylase). This reaction expels CO2 and a phosphate group, resulting in the formation of the fundamental five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP).

Assembly of Cholesterol

The final stages of cholesterol synthesis involve the sequential assembly of IPP units into

Cellular Localization of Mevalonic Acid 5-Pyrophosphate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of the synthesis of mevalonic acid 5-pyrophosphate, a critical intermediate in the mevalonate (B85504) pathway. This pathway is responsible for the production of cholesterol and a wide array of non-sterol isoprenoids essential for diverse cellular functions. The precise subcellular location of the enzymes that catalyze the conversion of mevalonic acid to mevalonic acid 5-pyrophosphate—mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK)—has been a subject of considerable research and some debate. Understanding the compartmentalization of these enzymatic steps is crucial for elucidating the regulation of isoprenoid biosynthesis and for the development of targeted therapeutics.

Core Enzymes and the Mevalonate Pathway

The synthesis of mevalonic acid 5-pyrophosphate from mevalonic acid involves two sequential phosphorylation steps catalyzed by MVK and PMVK.

-

Mevalonate Kinase (MVK): Catalyzes the ATP-dependent phosphorylation of mevalonic acid to form mevalonic acid 5-phosphate.

-

Phosphomevalonate Kinase (PMVK): Catalyzes the subsequent ATP-dependent phosphorylation of mevalonic acid 5-phosphate to yield mevalonic acid 5-pyrophosphate.

The localization of these enzymes dictates where this segment of the mevalonate pathway occurs within the cell.

Figure 1: Enzymatic steps in mevalonic acid 5-pyrophosphate synthesis.

Subcellular Localization: A Tale of Two Compartments

The scientific literature presents a nuanced and, in the case of PMVK, a contentious picture of the subcellular localization of these key enzymes.

Mevalonate Kinase (MVK)

In mammalian cells, a substantial body of evidence points to a predominantly cytosolic localization for MVK.[1] Studies utilizing a variety of techniques, including subcellular fractionation, digitonin (B1670571) permeabilization, immunofluorescence microscopy, and immunocytochemistry, have consistently found MVK in the cytosolic fraction of human fibroblasts, liver, and HEK293 cells.[1] These findings suggest that the initial phosphorylation of mevalonic acid occurs in the cytoplasm.

In contrast, studies in plants have revealed a different picture. While MVK itself is found in the cytosol, the subsequent enzymes in the pathway, PMVK and mevalonate 5-diphosphate decarboxylase (MVD), have been localized to peroxisomes.[2] This suggests a compartmentalization of the mevalonate pathway between the cytosol and peroxisomes in plant cells.

Phosphomevalonate Kinase (PMVK): The Center of the Controversy

The subcellular localization of PMVK is a subject of ongoing scientific debate, with credible evidence supporting both a peroxisomal and a cytosolic residence.

Evidence for Peroxisomal Localization:

-

Initial studies suggested that PMVK is a peroxisomal protein.[3][4] This was based on the identification of a C-terminal peroxisomal targeting signal (PTS1), specifically Ser-Arg-Leu, which is required for its import into peroxisomes.[3][4]

-

Immunofluorescence studies in CHO cells showed that a GFP-tagged PMVK co-localized with the peroxisomal marker catalase, exhibiting a punctate distribution characteristic of peroxisomes.[4] Deletion of the PTS1 signal resulted in a diffuse cytosolic localization.[4]

-

Enzyme activity studies in patients with peroxisome biogenesis disorders, such as Zellweger syndrome, showed a significant deficiency in PMVK activity, further suggesting a peroxisomal localization.[5]

Evidence for Cytosolic Localization:

-

Conversely, other studies have reported an exclusive cytosolic localization for PMVK in various human cell lines, including fibroblasts, liver, and HEK293 cells.[6] These studies employed similar techniques as those used for MVK, including subcellular fractionation and immunofluorescence, but failed to detect PMVK in peroxisomal fractions.[6]

-

The UniProt database entry for human PMVK notes the original peroxisomal localization finding but also highlights subsequent studies demonstrating a cytosolic location.

This discrepancy in the literature may be attributable to differences in cell types, experimental conditions, or the specific antibodies and techniques employed. It is also possible that PMVK has a dual localization, with its distribution between the cytosol and peroxisomes being subject to regulation.

Quantitative Data on Subcellular Distribution

While many studies have qualitatively assessed the localization of MVK and PMVK, detailed quantitative data on their distribution across different subcellular compartments is sparse in the literature. The following table summarizes the general findings from various studies. A definitive quantitative breakdown remains an area for further investigation.

| Enzyme | Organism/Cell Type | Predominant Localization | Peroxisomal Localization | Cytosolic Localization | Reference(s) |

| Mevalonate Kinase (MVK) | Human (various) | Cytosolic | Not detected | Predominantly detected | [1] |

| Plants | Cytosolic | Not detected | Detected | [2] | |

| Phosphomevalonate Kinase (PMVK) | Rat Liver | Peroxisomal | Detected | Originally thought to be | [3][4] |

| Human (various) | Contradictory | Detected in some studies | Detected in other studies | [5][6] | |

| Plants | Peroxisomal | Detected | Not detected | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the subcellular localization of MVK and PMVK.

Subcellular Fractionation by Differential Centrifugation

This protocol outlines a general procedure for separating cellular components into nuclear, mitochondrial, peroxisomal, and cytosolic fractions.

Materials:

-

Cell culture plates

-

Cell scrapers

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Fractionation Buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitor cocktail)

-

Lysis Buffer (e.g., 10 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 0.5% NP-40, protease inhibitor cocktail)

-

Nuclear Extraction Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, protease inhibitor cocktail)

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer with ice-cold PBS.

-

Add a small volume of Fractionation Buffer and scrape the cells.

-

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in a hypotonic Lysis Buffer and incubate on ice for 10-15 minutes to swell the cells.

-

Homogenize the cell suspension using a Dounce homogenizer with 10-20 strokes of a tight-fitting pestle.

-

Monitor cell lysis under a microscope.

-

-

Differential Centrifugation:

-